molecular formula C7H5Cl2NO2 B6158872 4,5-dichloro-6-methylpyridine-2-carboxylic acid CAS No. 1782593-96-7

4,5-dichloro-6-methylpyridine-2-carboxylic acid

Cat. No.: B6158872
CAS No.: 1782593-96-7
M. Wt: 206.02 g/mol
InChI Key: ACNQOBFSICIWHN-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-methylpyridine-2-carboxylic acid is an organic compound with the molecular formula C7H5Cl2NO2 It belongs to the class of pyridine carboxylic acids, characterized by a pyridine ring substituted with carboxyl and methyl groups, along with two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-6-methylpyridine-2-carboxylic acid typically involves the chlorination of 6-methylpyridine-2-carboxylic acid. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The chlorination process selectively introduces chlorine atoms at the 4 and 5 positions of the pyridine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is subjected to purification steps, including recrystallization and chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-6-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and amines.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxyl group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, reflux conditions.

    Oxidation: Potassium permanganate in acidic or neutral medium, room temperature to elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether, room temperature to reflux conditions.

Major Products Formed:

  • Substitution reactions yield derivatives with various functional groups replacing the chlorine atoms.
  • Oxidation reactions produce 4,5-dichloro-6-methylpyridine-2,3-dicarboxylic acid.
  • Reduction reactions yield 4,5-dichloro-6-methylpyridine-2-methanol or 4,5-dichloro-6-methylpyridine-2-aldehyde.

Scientific Research Applications

4,5-Dichloro-6-methylpyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-dichloro-6-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms and carboxyl group play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    2,4-Dichloro-6-methylpyridine: Similar structure but with chlorine atoms at different positions.

    2-Chloro-6-methylpyridine-4-carboxylic acid: Similar structure with one chlorine atom and a carboxyl group at different positions.

    2,4-Dichloro-5-methylpyrimidine: A pyrimidine derivative with similar substituents.

Uniqueness: 4,5-Dichloro-6-methylpyridine-2-carboxylic acid is unique due to the specific positioning of chlorine atoms and the carboxyl group on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1782593-96-7

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

4,5-dichloro-6-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H5Cl2NO2/c1-3-6(9)4(8)2-5(10-3)7(11)12/h2H,1H3,(H,11,12)

InChI Key

ACNQOBFSICIWHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)C(=O)O)Cl)Cl

Purity

95

Origin of Product

United States

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